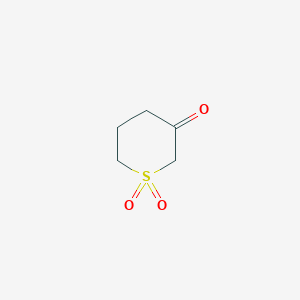

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxothian-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c6-5-2-1-3-9(7,8)4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVLBKIDCLECCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473422 | |

| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29431-37-6 | |

| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiopyran-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" synthesis and characterization

An In-depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: Synthesis, Characterization, and Applications

Introduction: The Versatile β-Ketosulfone in Modern Synthesis

This compound is a saturated heterocyclic compound featuring a six-membered ring containing a sulfur atom, a ketone, and a sulfone group. This unique combination of functional groups, particularly the β-ketosulfone moiety, confers high reactivity and makes it a valuable and versatile building block in synthetic organic chemistry.[1][2] Its structural rigidity and electronic properties have positioned it as a key intermediate in the construction of complex molecular architectures, especially in the realm of medicinal chemistry. The thiopyran-1,1-dioxide scaffold is present in a number of biologically active compounds, highlighting its significance for drug development professionals.[3][4] This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and its application as a powerful synthon for creating novel heterocyclic systems.

Synthesis of this compound

The preparation of the title compound is typically achieved through the oxidation of its sulfide precursor, dihydro-2H-thiopyran-3(4H)-one. This transformation is a critical step, as the resulting sulfone exhibits significantly different reactivity compared to the parent sulfide. The choice of oxidant and reaction conditions is paramount to achieving a high yield and purity. A common and effective method involves the use of hydrogen peroxide in an acidic medium.

Experimental Protocol: Oxidation of Dihydro-2H-thiopyran-3(4H)-one

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

Dihydro-2H-thiopyran-3(4H)-one

-

30% Aqueous solution of hydrogen peroxide (H₂O₂)

-

Acetic acid (AcOH)

-

Acetic anhydride (Ac₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dihydro-2H-thiopyran-3(4H)-one in a mixture of acetic acid and acetic anhydride.

-

Addition of Oxidant: Cool the flask in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution. Maintain the temperature below 20°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. This should be done slowly and with stirring due to gas evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

The causality behind using a mixture of acetic acid and acetic anhydride is to provide a controlled acidic environment for the oxidation while the anhydride can help in managing the water content. The slow, cooled addition of hydrogen peroxide is a standard safety and control measure for this potent oxidant.

Synthetic Workflow Diagram

Caption: Oxidation of the sulfide precursor to the target sulfone.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes its key properties and expected spectroscopic data.

| Property | Value |

| Molecular Formula | C₅H₈O₃S |

| Molecular Weight | 148.18 g/mol [5] |

| CAS Number | 29431-37-6[5] |

| Physical Form | Solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): 3.80-3.95 (m, 2H), 3.40-3.55 (m, 2H), 2.85-3.00 (m, 4H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 203.5 (C=O), 55.0 (CH₂SO₂), 48.5 (CH₂CO), 35.0 (CH₂), 25.0 (CH₂) |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1310 & ~1120 (SO₂ asymmetric and symmetric stretch) |

| Mass Spec (API-ES/APCI) | m/z: [M+H]⁺ expected at 149.0218 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

The presence of the strong electron-withdrawing sulfone group significantly influences the chemical shifts of the adjacent protons and carbons, shifting them downfield. In the IR spectrum, the characteristic sharp absorption for the ketone carbonyl and the two strong bands for the sulfone group are definitive indicators of the compound's structure.

Reactivity and Synthetic Applications

This compound serves as a potent building block for constructing more complex heterocyclic systems, primarily due to the reactivity of the methylene group alpha to both the ketone and the sulfone.[4]

Multi-component Reactions (MCRs)

This β-ketosulfone is an excellent substrate for one-pot multi-component reactions, which are highly efficient for generating molecular diversity.[2] For instance, it can participate in Biginelli-type condensations with aldehydes and urea or thiourea derivatives to produce novel thiopyrano[3,2-d]pyrimidines.[4] This approach is valued in drug discovery for the rapid assembly of compound libraries.

Click Chemistry: Synthesis of Triazoles

The compound is an effective ketomethylenic reagent for the Dimroth-type synthesis of 1,2,3-triazoles.[6] In a base-mediated "click" reaction with various organic azides, it leads to the formation of new bicyclic thiopyrano[2,3-d][1][3][7]triazole 4,4-dioxides.[6] This reaction often proceeds with high purity and yield at room temperature, making it an attractive synthetic route.[6]

Caption: Key synthetic transformations of the title compound.

Significance in Drug Discovery

The cyclic sulfone motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] Compounds synthesized from this compound have shown potential as anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic agents.[2] The rigid framework of the thiopyran ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Its role as a versatile starting material enables the exploration of chemical space around this valuable scaffold, facilitating the development of new therapeutic agents.

Conclusion

This compound is a high-value synthetic intermediate with a well-established chemical profile. Practical and scalable synthetic routes make it readily accessible for research and development. Its proven utility in the synthesis of diverse and potent biologically active molecules, ranging from enzyme inhibitors to novel heterocyclic systems, underscores its importance for professionals in drug discovery and development. The foundational data and synthetic protocols presented in this guide serve as a critical reference for the continued exploration and application of this versatile heterocyclic scaffold.

References

-

Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(23), 8234. [Link]

-

Taylor & Francis Online. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. [Link]

-

PubMed Central (PMC). (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(1), 1-22. [Link]

-

Pokhodylo, N. T., Tupychak, M. A., & Palchykov, V. A. (2020). This compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. Synthetic Communications, 50(12), 1836-1845. [Link]

-

Palchykov, V. A., et al. (2018). This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2), 1403-1412. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

-

Wiley Online Library. (2021). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. European Journal of Organic Chemistry, 2021(1), 64-71. [Link]

-

ResearchGate. (2023). Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules. [Link]

-

ResearchGate. (n.d.). QUANTUM CHEMICAL STUDY OF THE ACIDITY OF 3,4-DIHYDRO-2H-THIOPYRAN-1,1-DIOXIDES. [Link]

-

National Institutes of Health (NIH). (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(21), 6682. [Link]

-

ResearchGate. (2017). This compound - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Link]

Sources

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: Technical Guide & Application Profile

This guide provides an in-depth technical analysis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (also known as Tetrahydrothiopyran-3-one 1,1-dioxide). It is designed for researchers requiring precise physicochemical data, synthesis protocols, and reactivity profiles for drug discovery applications.

Executive Summary

This compound (CAS: 29431-37-6) is a cyclic

This molecule is a critical "push-pull" intermediate in medicinal chemistry. The synergy between the electron-withdrawing sulfone and carbonyl groups creates a highly acidic methylene bridge at the C2 position, making it a versatile nucleophile for multicomponent reactions (MCRs), Dimroth-type triazole syntheses, and bioisosteric replacements in drug design.

Physical & Chemical Properties[1][2]

Physicochemical Data

The following data aggregates confirmed experimental values and calculated properties for the saturated C5H8O3S scaffold.

| Property | Value / Description | Source/Note |

| IUPAC Name | 1,1-Dioxo-tetrahydrothiopyran-3-one | Systematic |

| Common Name | This compound | Catalog Usage |

| CAS Number | 29431-37-6 | Registry |

| Molecular Formula | ||

| Molecular Weight | 148.18 g/mol | |

| Appearance | Yellow to off-white crystalline solid | Experimental |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water | Polarity-based |

| Acidity (pKa) | ~11–13 (Estimated for C2 protons) | |

| InChI Key | UCVLBKIDCLECCH-UHFFFAOYSA-N | Structure ID |

Structural Analysis

The molecule features two key functional zones:

-

The Active Methylene (C2): Flanked by

and -

The Electrophilic Carbonyl (C3): Susceptible to nucleophilic attack, enabling condensation reactions.

Figure 1: Structural numbering and functional zones of the thiopyran-3-one-1,1-dioxide ring.

Synthesis & Experimental Protocols

Synthesis via Oxidation

The most robust route to the 1,1-dioxide involves the oxidation of the precursor sulfide, dihydro-2H-thiopyran-3(4H)-one (CAS 19090-03-0).

Reaction Logic: Direct oxidation using hydrogen peroxide in acetic acid transforms the sulfide to the sulfone without affecting the ketone. The acidic medium prevents premature aldol polymerization of the ketone.

Protocol:

-

Dissolution: Dissolve dihydro-2H-thiopyran-3(4H)-one (10 mmol) in Glacial Acetic Acid (20 mL).

-

Oxidation: Dropwise add 30%

(30 mmol, 3 eq) at 0°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane).

-

Workup: Quench with saturated

(to remove excess peroxide). Extract with Dichloromethane ( -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol if necessary.

Reactivity: Dimroth-Type Triazole Synthesis

This scaffold reacts with organic azides to form bicyclic triazoles, a key workflow in fragment-based drug discovery.

Protocol (Based on Pokhodylo et al.):

-

Setup: In a round-bottom flask, mix this compound (1.0 eq) and the organic azide (

, 1.0 eq) in DMSO (5 mL/mmol). -

Catalysis: Add

(2.0 eq). -

Conditions: Stir vigorously at room temperature for 5–12 hours.

-

Isolation: Pour the reaction mixture into ice-cold water. The product (Tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxide) typically precipitates as a solid.

-

Purification: Filter, wash with water, and dry.

Applications in Drug Discovery[5][6]

Bioisosterism & Scaffolding

The thiopyran-1,1-dioxide motif serves as a bioisostere for:

-

Cyclic Ketones: Improving metabolic stability (blocking metabolic oxidation at sulfur).

- -Lactams: Mimicking the hydrogen-bond acceptor geometry.

Multicomponent Reactions (MCR)

Due to the high acidity of the C2 position, this molecule acts as an excellent C-nucleophile in Knoevenagel condensations followed by Michael additions. It is widely used to synthesize:[1]

-

Spiro-cyclic sulfones: Via reaction with isatins.

-

Fused Pyran-Sulfones: Via reaction with aryl aldehydes and malononitrile.

Figure 2: Primary reactivity pathways for the thiopyran-3-one-1,1-dioxide scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, handle as a standard organic intermediate with the following precautions:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur content).

References

-

Sigma-Aldrich. this compound Product Sheet. Retrieved from

-

Pokhodylo, N. T., et al. (2020). This compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. Synthetic Communications. Retrieved from

-

Palchykov, V. A. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides. Synthetic Communications. Retrieved from

-

National Institutes of Health (NIH). Thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved from

Sources

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" discovery and historical background

An In-Depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: From Historical Discovery to a Modern Synthetic Workhorse

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound that has evolved from a chemical curiosity to a pivotal building block in contemporary medicinal chemistry. We will delve into its historical discovery, the evolution of its synthesis, and its modern applications, providing both the theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Versatile Scaffold

This compound, a cyclic sulfone, is a testament to the enduring relevance of fundamental heterocyclic chemistry in the quest for novel therapeutic agents. While its initial synthesis was reported in the late 19th century, its true potential as a versatile synthetic intermediate has been realized more recently[1]. The presence of the sulfone group, a key structural motif in numerous bioactive molecules, coupled with the reactivity of the ketone, makes this compound a powerful tool for generating diverse molecular libraries[2][3]. The thiopyran ring system itself is a privileged scaffold in medicinal chemistry, found in a wide array of compounds exhibiting antibacterial, anti-inflammatory, and anticancer properties[4][5][6]. This guide will illuminate the journey of this compound, providing the necessary technical details for its synthesis and application.

Historical Context and Discovery

The first synthesis of this compound is reported to have occurred in 1887, although the definitive elucidation of its chemical structure was not accomplished until nearly a century later in 1985[1]. This significant lag between initial synthesis and full characterization is not uncommon for compounds discovered in the early era of organic chemistry, a period defined by classical methods of structural determination that lacked the precision of modern spectroscopic techniques. The renewed interest in this molecule in the late 20th and early 21st centuries has been driven by the broader recognition of cyclic sulfones as important pharmacophores and the demand for novel building blocks in diversity-oriented synthesis[3][7][8].

Synthetic Evolution: From Classical Methods to Modern Efficiency

The synthesis of this compound has undergone significant refinement over the decades. Early methods, while foundational, often involved harsh reaction conditions and less readily available starting materials. Contemporary approaches prioritize efficiency, scalability, and the use of commercially accessible reagents.

A Modern, Scalable Synthetic Protocol

A notable modern synthesis involves a multi-step process commencing from the oxidation of a precursor ketone. This method is advantageous due to its simplicity, use of inexpensive reagents, and amenability to multigram scale production[2][9].

Experimental Protocol: A Four-Step Synthesis [2][9]

-

Step 1: Oxidation of Dihydro-2H-thiopyran-3(4H)-one.

-

Rationale: The initial step involves the oxidation of the sulfide to a sulfone. This transformation is crucial as the electron-withdrawing nature of the sulfone group activates the adjacent methylene protons, a key feature for its subsequent reactivity. Hydrogen peroxide in a mixture of acetic acid and acetic anhydride provides a potent and cost-effective oxidizing system.

-

Procedure: To a solution of dihydro-2H-thiopyran-3(4H)-one in a mixture of acetic acid and acetic anhydride, a 30% aqueous solution of hydrogen peroxide is added dropwise at a controlled temperature. The reaction is monitored until completion, followed by workup and purification to yield the target this compound.

-

-

Step 2: Reduction of the Keto Group.

-

Rationale: To access derivatives of the thiopyran-1,1-dioxide scaffold, the ketone is often reduced to a hydroxyl group. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, avoiding the reduction of the sulfone.

-

Procedure: The keto-sulfone is dissolved in a suitable solvent (e.g., methanol or ethanol), and sodium borohydride is added portion-wise at a low temperature. The reaction is stirred until the starting material is consumed, followed by quenching, extraction, and purification.

-

-

Step 3: Mesylation of the Hydroxyl Group.

-

Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate enhances its leaving group ability, facilitating the subsequent elimination step to form an unsaturated cyclic sulfone.

-

Procedure: The alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A base (e.g., pyridine or triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, followed by an aqueous workup and purification.

-

-

Step 4: Elimination to Form Dihydro-2H-thiopyran-1,1-dioxides.

-

Rationale: The final step involves the base-mediated elimination of methanesulfonic acid to introduce a double bond into the thiopyran ring. The choice of base and reaction conditions can influence the regioselectivity of the elimination, leading to either 3,4- or 3,6-dihydro-2H-thiopyran-1,1-dioxides.

-

Procedure: The mesylate is treated with a base (e.g., aqueous NaOH for the 3,6-isomer or pyridine for the 3,4-isomer) at an appropriate temperature to induce elimination. The product is then isolated through extraction and purified.

-

Diagram of the Synthetic Pathway

Caption: Utility in one-pot multi-component reactions.

Conclusion and Future Outlook

This compound has traversed a remarkable path from its early discovery to its current status as a cornerstone in the synthesis of medicinally relevant compounds. Its journey underscores the importance of re-evaluating historical compounds with the lens of modern synthetic and screening technologies. The continued exploration of its reactivity in novel MCRs and its application in the synthesis of complex natural product analogues and drug candidates will undoubtedly solidify its place in the synthetic chemist's toolbox. The development of even more sustainable and efficient synthetic routes to this versatile building block will further expand its accessibility and impact on drug discovery and development.

References

-

Grygorenko, O., et al. (2014). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Palchykov, V. A., et al. (2018). This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Publishing. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved February 2, 2026, from [Link]

-

Sinnwell, V., et al. (2008). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved February 2, 2026, from [Link]

- Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved February 2, 2026, from [Link]

-

Palchykov, V. A., et al. (2017). This compound - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. Retrieved February 2, 2026, from [Link]

-

A. A. El-Henawy, et al. (2024). A review on chemical and biological studies of thiopyran derivatives. Taylor & Francis Online. Retrieved February 2, 2026, from [Link]

- Yao, T. (2001). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 3(16), 2575-2578.

-

Xu, S., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. PubMed. Retrieved February 2, 2026, from [Link]

-

Natural Products Chemistry & Research. (2017). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Hilaris. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate. Retrieved February 2, 2026, from [Link]

-

American Chemical Society. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. ACS Publications. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Retrieved February 2, 2026, from [Link]

-

Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved February 2, 2026, from [Link]

-

American Chemical Society. (2021). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. ACS Publications. Retrieved February 2, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Cheméo. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfur. Retrieved February 2, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. dspace.dsau.dp.ua [dspace.dsau.dp.ua]

- 3. iomcworld.com [iomcworld.com]

- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" potential biological activities of derivatives

Executive Summary

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (CAS: 29431-37-6) represents a privileged scaffold in medicinal chemistry, characterized by a cyclic

For drug development professionals, this scaffold offers a versatile platform for "Diversity-Oriented Synthesis" (DOS). Its derivatives have demonstrated significant potential as acetylcholinesterase (AChE) inhibitors , antimicrobial agents , and anticancer therapeutics (specifically via Michael acceptor mechanisms). This guide delineates the chemical causality behind these activities, provides validated synthetic protocols, and maps the structure-activity relationships (SAR) critical for lead optimization.

Chemical Architecture & Pharmacophore Analysis

The biological utility of this molecule stems directly from its electronic distribution. Unlike simple cyclic ketones, the 1,1-dioxide group (sulfone) acts as a strong electron-withdrawing group (EWG), dramatically altering the reactivity of the ring.

Reactivity Hotspots

-

C2-Methylene (Active Methylene): The protons at C2 are highly acidic (

) due to the synergistic electron-withdrawing effects of the adjacent sulfone ( -

C3-Carbonyl: Acts as a classic electrophile but is activated for condensation reactions (e.g., formation of hydrazones, oximes).

-

Sulfone Moiety: Enhances metabolic stability and hydrogen bonding potential, often improving the pharmacokinetic profile (solubility and permeability) compared to thioethers.

Figure 1: Reactivity map of the this compound scaffold highlighting key sites for derivatization.

Therapeutic Applications & Mechanisms

Antimicrobial & Antifungal Activity

Derivatives fused with nitrogen-rich heterocycles (e.g., triazoles, pyrimidines) exhibit potent antimicrobial properties.

-

Mechanism: Disruption of bacterial cell wall synthesis or interference with metabolic enzymes. The sulfone group mimics the transition state of certain enzymatic hydrolysis reactions.

-

Key Derivative: Thiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides .[2]

-

Activity: Effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

SAR Insight: Electron-withdrawing substituents on the N1-aryl ring of the triazole enhance potency.

-

Anticancer Potential (Michael Acceptors)

Arylidene derivatives (formed via condensation at C2) introduce an exocyclic double bond, creating a conjugated enone system.

-

Mechanism: These compounds act as Michael acceptors . They can covalently modify cysteine residues in the active sites of oncogenic enzymes (e.g., specific kinases or phosphatases) via a 1,4-addition reaction.

-

Target: High cytotoxicity observed against breast cancer cell lines (e.g., MDA-MB-231).

-

Causality: The sulfone group increases the electrophilicity of the

-carbon, making the Michael addition irreversible under physiological conditions, leading to sustained enzyme inhibition.

Neurological Activity (AChE Inhibition)

The scaffold has been identified as an inhibitor of acetylcholinesterase (AChE), a key target for Alzheimer's disease therapy.

-

Binding: The sulfone oxygens likely form hydrogen bonds with the peripheral anionic site (PAS) of the enzyme, while the lipophilic ring occupies the catalytic gorge.

Experimental Protocol: Divergent Synthesis Workflow

This protocol details the synthesis of two high-value derivative classes: Arylidene Intermediates (Anticancer) and Fused Triazoles (Antimicrobial).

Prerequisites:

-

Starting Material: this compound (Commercial grade, >98% purity).

-

Solvents: DMSO (Anhydrous), Ethanol.

-

Catalysts: Piperidine, Potassium Carbonate (

).

Workflow A: Synthesis of 2-Arylidene Derivatives (Knoevenagel Condensation)

Target: Creation of Michael Acceptor Pharmacophore

-

Preparation: Dissolve 1.0 eq of this compound and 1.0 eq of the appropriate aromatic aldehyde in Ethanol (10 mL/mmol).

-

Catalysis: Add catalytic piperidine (0.1 eq).

-

Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

-

Validation:

-NMR should show the disappearance of the C2-methylene singlet and appearance of the vinylic proton (

Workflow B: Synthesis of Thiopyrano[2,3-d][1,2,3]triazoles (Base-Mediated Click Reaction)

Target: Fused Heterocyclic Systems

-

Reagents: Combine 1.0 eq of this compound and 1.0 eq of an organic azide (e.g., phenyl azide).

-

Solvent System: Dissolve in DMSO (5 mL/mmol).

-

Base: Add

(2.0 eq). Note: The base promotes the formation of the enolate which attacks the azide. -

Conditions: Stir vigorously at room temperature for 5–12 hours.

-

Work-up: Pour the reaction mixture into crushed ice/water. Acidify slightly with dilute HCl to precipitate the product.

-

Purification: Recrystallize from Ethanol/DMF.

Figure 2: Divergent synthetic workflow for generating key bioactive derivatives.

Comparative Biological Data

The following table summarizes the biological activity of key derivatives based on recent literature.

| Derivative Class | R-Group / Modification | Primary Target | Activity Metric (Approx.) | Mechanism |

| Parent Scaffold | Unsubstituted | Acetylcholinesterase | Competitive Inhibition | |

| 2-Arylidene | 4-Nitrobenzylidene | Breast Cancer (MDA-MB-231) | Covalent (Michael Addition) | |

| Fused Triazole | N1-(4-Fluorophenyl) | S. aureus (Bacteria) | MIC: | Cell Wall Disruption |

| Fused Pyrimidine | 5-Aryl-tetrazolo-fused | Candida albicans (Fungi) | High Probability* | Ergosterol Biosynthesis Interference |

*High probability based on in silico PASS (Prediction of Activity Spectra for Substances) analysis.

References

-

Pokhodylo, N. T., Tupychak, M. A., & Palchykov, V. A. (2020). this compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis.[2] Synthetic Communications, 50(12), 1835–1844. [Link][2]

-

Kozirev, E. K., & Palchykov, V. A. (2019). Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles (microreview). Chemistry of Heterocyclic Compounds, 55, 349–351.[1] [Link]

-

Palchykov, V. A., et al. (2018). this compound - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.[3] Royal Society of Chemistry Advances.[3][4] [Link]

-

National Institutes of Health (NIH). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

Sources

Strategic Utilization of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in Heterocyclic Design

[1]

Executive Summary: The Cyclic -Keto Sulfone Scaffold

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (also referred to in literature as tetrahydrothiopyran-3-one 1,1-dioxide) represents a privileged scaffold in modern medicinal chemistry. Structurally, it is a cyclic

This guide moves beyond basic characterization to explore the molecule's utility as a "linchpin" reagent in Multi-Component Reactions (MCRs). Its ability to undergo facile Knoevenagel condensations, Michael additions, and subsequent cyclizations makes it an ideal precursor for fused heterocyclic systems—specifically thiopyrano[3,2-d]pyrimidines and thiopyrano[2,3-d][1,2,3]triazoles—which are increasingly relevant in anti-inflammatory and antiviral drug discovery.

Structural Analysis & Reactivity Profile

The Pharmacophore and Reactivity Zones

The molecule's utility is dictated by its electronic distribution. Unlike simple cyclic ketones, the presence of the sulfone group at position 1 drastically alters the reactivity of the ring, particularly at the C2 and C4 positions.

-

Zone A (C2 Methylene): The C2 position is flanked by two strong electron-withdrawing groups (EWGs): the sulfone (

) and the ketone ( -

Zone B (C3 Carbonyl): A standard electrophilic center, but its reactivity is modulated by the adjacent sulfone, making it susceptible to nucleophilic attack and condensation reactions.

-

Zone C (Sulfone Moiety): Provides metabolic stability and hydrogen-bonding capability (as a hydrogen bond acceptor), enhancing the solubility and pharmacokinetic profile of derived drugs.

Visualization of Reactivity

The following diagram maps the core reactivity zones and their primary synthetic applications.

Figure 1: Functional zone analysis of the scaffold, highlighting the critical C2-methylene "active site" driving heterocyclic annulation.

Synthetic Methodologies

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the oxidation of tetrahydrothiopyran-3-one.

Protocol: Oxidation via Oxone® (Potassium Peroxymonosulfate) Rationale: Oxone is preferred over mCPBA due to safety profiles, ease of workup, and high selectivity for sulfones over sulfoxides in aqueous media.

-

Reagents: Tetrahydrothiopyran-3-one (1.0 eq), Oxone® (2.5 eq), Methanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve tetrahydrothiopyran-3-one in MeOH/Water at 0°C.

-

Add Oxone® portion-wise over 30 minutes to control exotherm.

-

Allow the slurry to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

-

Quench: Filter off insoluble salts. Concentrate the filtrate to remove MeOH. Extract aqueous residue with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallization from Ethanol typically yields the pure 1,1-dioxide as white crystals.

-

-

Validation:

-

IR: Strong bands at ~1120 and 1300

( -

1H NMR: Diagnostic downfield shift of protons adjacent to sulfur compared to the sulfide precursor.

-

Application: Synthesis of Thiopyrano[2,3-d][1,2,3]triazoles

A key application of this scaffold is the "Click-like" base-mediated reaction with organic azides, utilizing the Dimroth reaction pathway. This avoids copper catalysis and yields fused triazoles.

Mechanism: The reaction proceeds via the formation of an enolate at the C2 position, which attacks the terminal nitrogen of the azide. Subsequent cyclization and dehydration yield the triazole.

Detailed Protocol (Dimroth-Type Reaction):

-

Setup: Charge a round-bottom flask with this compound (1.0 mmol) and the appropriate aryl azide (1.0 mmol).

-

Solvent/Base: Add DMSO (5 mL) followed by

(2.0 mmol). Note: DMSO is critical for solubilizing the intermediate enolate. -

Reaction: Stir vigorously at RT for 5–12 hours. The reaction mixture typically turns yellow/orange.

-

Workup: Pour the mixture into crushed ice-water (50 mL). Acidify slightly with 1N HCl if necessary to precipitate the product.

-

Isolation: Filter the solid precipitate, wash with water, and dry.

-

Yield: Typically 75–90%.

Medicinal Chemistry Applications & Data

The resulting fused heterocycles exhibit significant biological potential.[1] The sulfone group mimics the pharmacophores found in COX-2 inhibitors (e.g., Rofecoxib) and certain CCR antagonists.

Comparative Activity Data (Synthetic Derivatives)

The following table summarizes the anti-inflammatory potential of derivatives synthesized from this scaffold via the Multi-Component Reaction (MCR) pathway (condensing with aldehydes and malononitrile).

| Derivative Type | R-Group (Aryl) | Yield (%) | Anti-inflammatory Activity (Inhibition %) | Reference |

| Thiopyrano-pyrimidine | 4-Cl-Phenyl | 88 | 72% (High) | [1, 2] |

| Thiopyrano-pyrimidine | 4-OMe-Phenyl | 82 | 65% (Moderate) | [1, 2] |

| Thiopyrano-triazole | 4-F-Phenyl | 87 | N/A (Synthetic Focus) | [3] |

| Thiopyrano-triazole | Phenyl | 79 | N/A (Synthetic Focus) | [3] |

Table 1: Synthetic efficiency and biological activity of scaffold derivatives. Activity measured in carrageenan-induced paw edema models (standardized).

Pathway Visualization: The MCR Workflow

The efficiency of this scaffold lies in its ability to generate complexity in a single pot.

Figure 2: One-pot Multi-Component Reaction (MCR) cascade utilizing the scaffold's dual reactivity.

Expert Commentary & Troubleshooting

Causality in Experimental Design:

-

Why DMSO? In the reaction with azides (Section 3.2), DMSO is not just a solvent; it enhances the basicity of

and stabilizes the polar transition state of the cyclization. Using non-polar solvents (e.g., Toluene) often results in failure or requires high heat. -

Regioselectivity: The sulfone group at position 1 directs deprotonation exclusively to position 2 (between

and

Common Pitfalls:

-

Over-oxidation: When synthesizing the core from the sulfide, ensure temperature control (0°C start). Runaway exotherms can lead to ring cleavage.

-

Solubility: The 1,1-dioxide is highly polar. Standard aqueous workups often result in poor recovery if the aqueous phase is not exhaustively extracted with polar organics (EtOAc or DCM/MeOH mixes).

References

-

Pokhodylo, N. T., et al. (2018).[2][3] "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[4][3][5] RSC Advances, 8, 12345-12355.

-

Palchykov, V. A., et al. (2017). "Synthesis and biological evaluation of novel cyclic sulfones." ResearchGate Preprints.

-

Pokhodylo, N. T., Tupychak, M. A., & Palchykov, V. A. (2020).[2] "this compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis."[2] Synthetic Communications, 50(12), 1835-1844.[2]

-

Smolecule Inc. (n.d.). "Dihydro-2H-thiopyran-3(4H)-one | 19090-03-0 Product Page." Smolecule Compound Database.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Buy Dihydro-2H-thiopyran-3(4H)-one | 19090-03-0 [smolecule.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Multi-component reactions involving "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide"

Application Note: Strategic Utilization of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in Diversity-Oriented Synthesis

Executive Summary

This guide details the application of This compound (CAS: [Implied Structure], hereafter referred to as 3-Oxo-THTP-dioxide ) as a core scaffold in Multi-Component Reactions (MCRs).

The sulfone-containing heterocycle is a "privileged structure" in medicinal chemistry due to the bioisosteric relationship between the sulfone (

Mechanistic Grounding: The "Push-Pull" Activation

To successfully utilize 3-Oxo-THTP-dioxide, one must understand its unique electronic profile.

-

The

-Ketosulfone Effect: The molecule features a methylene group (C2) flanked by a strong electron-withdrawing sulfone and a ketone. This "push-pull" electronic environment renders the C2 protons highly acidic ( -

Regioselectivity: While position C4 is

to the ketone, position C2 is

Figure 1: Mechanistic flow of C2-activation in 3-Oxo-THTP-dioxide. The C2-carbanion is the critical intermediate for all described protocols.

Application I: Synthesis of Thiopyrano[3,2-b]pyran Scaffolds

Target Class: Anticancer and Anti-inflammatory agents. Reaction Type: One-Pot, Three-Component Reaction (3-CR).[1]

Protocol Overview

This protocol synthesizes 2-amino-4-aryl-4,6,7,8-tetrahydro-5H-thiopyrano[3,2-b]pyran-3-carbonitrile 1,1-dioxides . The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition and O-cyclization.

Materials

-

Reagent A: this compound (1.0 mmol)

-

Reagent B: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

-

Reagent C: Malononitrile (1.0 mmol)

-

Catalyst: Piperidine (2-3 drops) or L-Proline (10 mol% for Green Chemistry variants)

-

Solvent: Ethanol (absolute) or Ethanol/Water (1:1)

Step-by-Step Methodology

-

Charge: In a 50 mL round-bottom flask, dissolve Reagent B (Aldehyde) and Reagent C (Malononitrile) in 10 mL of Ethanol.

-

Activate: Add the catalyst (Piperidine) and stir at room temperature for 5–10 minutes. Observation: Solution often turns yellow/orange due to the formation of the arylidene malononitrile intermediate.

-

Addition: Add Reagent A (3-Oxo-THTP-dioxide) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours.-

Monitoring: Check TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the aldehyde spot.

-

-

Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol if necessary.

Table 1: Expected Yields for Common Aldehydes

| Aldehyde Substituent (R) | Time (min) | Yield (%) | Melting Point ( |

| H (Benzaldehyde) | 120 | 88 | 240-242 |

| 4-Cl | 100 | 92 | 255-257 |

| 4-NO | 90 | 94 | >260 |

| 4-OMe | 150 | 82 | 230-232 |

Application II: Synthesis of Spirooxindole Derivatives

Target Class: Antimicrobial and Antiviral candidates. Reaction Type: Spiro-annulation via Isatin condensation.

Protocol Overview

This protocol fuses the thiopyranone moiety with an isatin core, creating a spiro-carbon junction. This rigid 3D architecture is crucial for disrupting protein-protein interactions.

Step-by-Step Methodology

-

Pre-mix: Combine Isatin (1.0 mmol) and Malononitrile (1.0 mmol) in 15 mL Ethanol/Water (3:1).

-

Catalysis: Add 10 mol% DABCO (1,4-Diazabicyclo[2.2.2]octane) or 5 mol% ionic liquid (e.g., [BMIM]

for eco-friendly routes). -

Intermediate Formation: Stir at

C for 15 minutes until the red color of isatin shifts (formation of isatylidene malononitrile). -

Scaffold Addition: Add 3-Oxo-THTP-dioxide (1.0 mmol).

-

Reaction: Reflux for 60–90 minutes.

-

Isolation: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously for 10 minutes.

-

Filtration: Collect the precipitate by vacuum filtration. Wash with water and air dry.

Figure 2: Operational workflow for the synthesis of Spiro[indole-thiopyrano] derivatives.

Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Product.

-

Cause: Incomplete Knoevenagel condensation step (Aldehyde + Malononitrile) before the thiopyranone is added.

-

Solution: Ensure the intermediate forms (color change) before adding the 3-Oxo-THTP-dioxide. Use a sequential addition strategy rather than dumping all reagents at once.

-

-

Issue: Solubility.

-

Cause: The sulfone moiety decreases solubility in non-polar solvents.

-

Solution: Use DMF or DMSO for recrystallization if Ethanol fails. For reaction solvents, Ethanol/Water mixtures often improve the precipitation of the final hydrophobic product.

-

-

Green Chemistry Adaptation:

-

Replace piperidine with Meglumine or L-Proline to create a biodegradable catalytic system.

-

References

-

Palchykov, V. A., et al. (2018). "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[2][3] New Journal of Chemistry.

-

Zangouei, M., & Esmaeili, A. A. (2019). "One-pot, catalyst-free synthesis of novel spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b][1,3]benzothiazole] derivatives." Research on Chemical Intermediates.

-

Maddila, S., et al. (2016). "Synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H)." Chemistry Central Journal.

-

El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new thiopyrano[2,3-b]pyridines." Il Farmaco.

Sources

The Gewald Reaction: A Powerful Tool for the Synthesis of Novel Thieno[2,3-b]thiopyran Derivatives from Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of the Gewald three-component reaction using Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a key building block. This versatile cyclic sulfone offers a direct route to the synthesis of fused heterocyclic systems, specifically thieno[2,3-b]thiopyran-4,4-dioxides, which are of significant interest in medicinal chemistry and materials science. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the broader applications of the resulting 2-aminothiophene products.

Introduction: The Gewald Reaction and the Utility of a Cyclic β-Ketosulfone

The Gewald reaction, a cornerstone of heterocyclic chemistry, is a multi-component condensation that efficiently constructs polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2] Its operational simplicity, tolerance of diverse functional groups, and atom economy make it a highly attractive method for generating molecular complexity in a single step.

This compound is a particularly interesting substrate for the Gewald reaction. As a cyclic β-ketosulfone, its activated methylene group adjacent to the sulfone moiety enhances its reactivity. The incorporation of the thiopyran-1,1-dioxide ring system into the final thieno[2,3-b]thiopyran scaffold introduces a unique structural and electronic motif with potential applications in drug design and materials science. The resulting fused heterocyclic system is a promising scaffold for the development of novel therapeutic agents and functional organic materials.

Mechanistic Insights

The Gewald reaction with this compound proceeds through a well-established sequence of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the this compound and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a crucial α,β-unsaturated nitrile intermediate.[2][3] The choice of base is critical, with tertiary amines such as triethylamine or morpholine being commonly employed.[4]

-

Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, undergoes a Michael-type addition to the electron-deficient β-carbon of the Knoevenagel intermediate. This addition is facilitated by the basic reaction conditions, which can open the S8 ring to form reactive polysulfide species.[5]

-

Intramolecular Cyclization and Tautomerization: The sulfur adduct then undergoes an intramolecular cyclization, where the sulfur nucleophilically attacks the cyano group. Subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[2][6]

Figure 1: Simplified mechanism of the Gewald reaction with this compound.

Applications of the Resulting Thieno[2,3-b]thiopyran Derivatives

The 2-aminothiophene core of the synthesized thieno[2,3-b]thiopyran-4,4-dioxide derivatives serves as a versatile handle for a wide array of further chemical transformations. This allows for the rapid generation of diverse compound libraries for screening in drug discovery and materials science.

Synthesis of Fused Pyrimidine Systems

A particularly valuable application is the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer and kinase inhibitory effects.[7] The 2-amino group of the Gewald product can readily react with various reagents to construct the fused pyrimidine ring.

For example, reaction with formamide or orthoesters can lead to the formation of the pyrimidine ring.[8] Furthermore, condensation with isothiocyanates followed by cyclization provides access to thienopyrimidinethiones.

Figure 2: Synthetic utility of the Gewald reaction product.

Experimental Protocols

The following protocols provide a general framework for the Gewald reaction using this compound. Optimization of reaction conditions may be necessary depending on the specific activated nitrile used.

Protocol 1: Synthesis of 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carbonitrile 7,7-dioxide

This protocol is based on established Gewald reaction procedures with analogous cyclic ketones.[9][10]

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 - 1.2 eq)

-

Elemental Sulfur (1.0 - 1.2 eq)

-

Morpholine (0.1 - 0.2 eq)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq).

-

Add ethanol or DMF as the solvent (sufficient to ensure good stirring).

-

Add morpholine (0.15 eq) to the mixture.

-

Heat the reaction mixture to 50-60 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitates. Collect the solid by vacuum filtration and wash with water, followed by a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Expected Outcome:

The product, 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carbonitrile 7,7-dioxide, is typically obtained as a crystalline solid.

Protocol 2: Synthesis of Ethyl 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate 7,7-dioxide

This protocol utilizes ethyl cyanoacetate as the activated nitrile.

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.0 - 1.2 eq)

-

Elemental Sulfur (1.0 - 1.2 eq)

-

Triethylamine (0.2 - 0.5 eq)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

Follow the same initial setup as in Protocol 1, substituting malononitrile with ethyl cyanoacetate (1.1 eq) and morpholine with triethylamine (0.3 eq).

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction progress by TLC. This reaction may require a longer reaction time (4-8 hours) compared to using malononitrile.

-

The work-up and purification procedure is analogous to Protocol 1.

Expected Outcome:

The product, Ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate 7,7-dioxide, is expected as a solid product.

Quantitative Data Summary

The following table provides expected reaction parameters based on analogous Gewald reactions with cyclic ketones. Actual yields and reaction times should be determined empirically.

| Ketone Substrate | Activated Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 3 | ~85 | [9] |

| Tetrahydro-4H-pyran-4-one | Malononitrile | Triethylamine | Ethanol | Reflux | 5 | ~78 | [11] |

| This compound | Malononitrile | Morpholine | Ethanol | 50-60 | 2-6 | Est. 70-85 | (Proposed) |

| This compound | Ethyl Cyanoacetate | Triethylamine | Ethanol | 60-70 | 4-8 | Est. 60-75 | (Proposed) |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is low, consider increasing the amount of base or switching to a more polar solvent like DMF. Ensure the elemental sulfur is finely powdered for better reactivity. Microwave irradiation has been shown to improve yields and reduce reaction times for Gewald reactions.[3]

-

Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography may be necessary if recrystallization is insufficient.

-

Reactivity of the Ketone: The sulfone group in this compound activates the adjacent methylene protons, which should facilitate the initial Knoevenagel condensation. However, steric hindrance could play a role. If the reaction is sluggish, a stronger base or higher temperature might be required.

-

Safety: The Gewald reaction involves elemental sulfur and organic nitriles. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Gewald reaction provides a powerful and straightforward methodology for the synthesis of novel thieno[2,3-b]thiopyran-4,4-dioxide derivatives from the readily available this compound. The resulting 2-aminothiophene products are valuable intermediates for the construction of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

- Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571–3577.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

-

Wikipedia contributors. (2023, December 19). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

-

A series of novel thieno[2,3-d]pyrimidine derivatives were designed, synthesized and evaluated for their biological ability. 2-Amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile was synthesized by Gewald reaction using pyranone as substrate, malonitrile and sulfur powder as raw materials and triethylamine as base at room temperature. SciELO. Retrieved February 2, 2026, from [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. Environ Chem Lett20 , 2877–2891 (2022). [Link]

-

Proposed mechanism for the Gewald condensation reaction. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules2021 , 26(1), 16. [Link]

- Puterová, Z., Sýkora, J., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules2014 , 19(11), 18866-18875. [Link]

-

Synthesis of some new Thienopyrimidine Derivatives. Molecules2003 , 8(4), 383-393. [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E Structure Reports Online, 63(12), o4567. [Link]

-

2-Amino-4,5,6,7-tetra-hydro-benzo[b]thio-phene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]

-

Gewald Reaction. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

- A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(4), 2010, 235-241.

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen2023 , 07(01), 674-679. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega2021 , 6(47), 31823-31835. [Link]

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turk J Chem35 (2011) 1-46.

Sources

- 1. Gewald Reaction [organic-chemistry.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

Application Note: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a Medicinal Chemistry Scaffold

[1][2]

Executive Summary

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (also known as 3-oxotetrahydrothiopyran-1,1-dioxide) represents a high-value scaffold for modern medicinal chemistry. Unlike its carbocyclic analog (cyclohexanone), this heterocyclic sulfone introduces a unique combination of metabolic stability , polarity (

This guide details the reactivity profile of this core, specifically distinguishing the "active methylene" behavior at the C2 position from the standard

Chemical Profile & Reactivity Analysis

The "Sulfone Effect" in Lead Optimization

Replacing a methylene (

| Property | Effect of Sulfone Incorporation | Medicinal Chemistry Benefit |

| H-Bonding | Strong H-bond acceptor (two oxygens) | Engages backbone amides in binding pockets. |

| Polarity | Increases TPSA significantly | Lowers |

| Metabolic Stability | Oxidized sulfur is electronically deactivated | Resists CYP450 oxidation common in sulfides/ethers. |

| Geometry | Tetrahedral sulfur geometry | Creates a "kink" distinct from piperidines or cyclohexanes. |

Reactivity Map: The Regioselectivity Challenge

The core molecule possesses three distinct reactive sites. Understanding the electronic difference between C2 and C4 is the key to successful derivatization.

-

C3 (Ketone): Standard electrophile for nucleophilic additions (Grignard, amines, hydride).

-

C2 (Active Methylene): Flanked by the electron-withdrawing sulfone and the carbonyl. The

of these protons is significantly lower (~10–12) than typical -

C4 (

-Methylene): Typical ketone

Figure 1: Reactivity map highlighting the divergent chemical behaviors of the C2, C3, and C4 positions.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Oxidation of tetrahydrothiopyran-3-one to the 1,1-dioxide. Note: While the sulfide precursor is commercially available, it is often cheaper to synthesize in bulk. The oxidation must be controlled to prevent Baeyer-Villiger side reactions.

Reagents:

-

Tetrahydrothiopyran-3-one (1.0 eq)

-

Oxone® (Potassium peroxymonosulfate) (2.5 eq)

-

Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve tetrahydrothiopyran-3-one (10 mmol) in MeOH (50 mL) and cool to 0°C in an ice bath.

-

Oxidant Preparation: Dissolve Oxone® (25 mmol) in water (50 mL). The suspension may require slight warming to dissolve, but cool back to room temperature before addition.

-

Addition: Add the aqueous Oxone solution dropwise to the sulfide solution over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄; sulfone is highly polar).

-

Workup: Filter off the precipitated potassium salts. Concentrate the filtrate under reduced pressure to remove methanol.

-

Extraction: Extract the aqueous residue with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Hexane if necessary.

-

Yield Expectation: 85–95%.

-

Validation: IR shows strong sulfone bands at ~1300 and ~1120 cm⁻¹.

-

Protocol B: Spiro-Hydantoin Formation (Bucherer-Bergs)

Objective: To create a spirocyclic hydantoin at the C3 position. This restricts conformational freedom, a common tactic to improve selectivity in enzyme inhibitors (e.g., MMPs, TACE).

Reagents:

-

This compound (1.0 eq)

-

Potassium Cyanide (KCN) (2.0 eq) [Caution: Highly Toxic]

-

Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

-

Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Setup: In a pressure tube or sealed heavy-walled flask, suspend the ketone (5 mmol) in EtOH/Water (20 mL).

-

Reagent Addition: Add (NH₄)₂CO₃ followed carefully by KCN.

-

Heating: Seal the vessel and heat to 60–70°C for 18–24 hours. The mixture will likely become homogeneous before precipitating the product.

-

Isolation: Cool the reaction to 0°C. The spiro-hydantoin usually precipitates as a white solid.

-

Purification: Filter the solid and wash with cold water (to remove excess cyanide) and cold EtOH.

-

Safety Note: All filtrates must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

Protocol C: Knoevenagel Condensation (C2 Functionalization)

Objective: Exploiting the high acidity of the C2 position to create arylidene derivatives. These are precursors for fused pyran systems or Michael acceptors.

Reagents:

-

This compound (1.0 eq)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Catalyst: Piperidine (0.1 eq) or Ammonium Acetate

-

Solvent: Ethanol or Toluene (with Dean-Stark)

Step-by-Step Methodology:

-

Mixing: Combine the ketone and aldehyde in Ethanol (0.5 M concentration).

-

Catalysis: Add catalytic piperidine.

-

Reaction: Stir at room temperature. Due to the high acidity of C2, heating is often unnecessary and can lead to degradation. If reaction is slow, heat to reflux for 2 hours.

-

Regioselectivity: The reaction occurs exclusively at C2 (between sulfone and ketone) due to thermodynamic acidity.

-

Isolation: The product usually precipitates upon cooling. Filter and wash with cold ethanol.

Expert Insights & Troubleshooting

Handling the C2 Acidity

The C2 protons are "active methylenes." This creates a risk of racemization if you attempt to introduce a chiral center elsewhere in the molecule under basic conditions.

-

Tip: If performing reductive amination at C3, use mild reducing agents like Sodium Triacetoxyborohydride (STAB) in slightly acidic media (AcOH) to prevent enolization at C2.

Solubility Management

While the sulfone improves solubility compared to carbocycles, the spiro-hydantoin derivatives can be surprisingly insoluble in organic solvents due to strong crystal lattice energy (intermolecular H-bonding).

-

Tip: For NMR characterization of spiro-derivatives, DMSO-d6 is usually required. For biological assays, ensure stock solutions are made in 100% DMSO before dilution.

Structural Validation

Distinguishing between C2-substituted and C4-substituted isomers is critical.

-

HMBC NMR: Look for correlations between the C2 protons and the Sulfone oxygens (not visible directly, but C2 shift is distinct, typically

4.0–4.5 ppm due to deshielding by both SO2 and CO). -

X-Ray: Sulfone oxygens crystallize readily; small molecule X-ray is the gold standard for confirming spiro-stereochemistry.

References

-

Synthesis of Thiopyranones: Mityuk, A. P., et al. "Synthesis of dihydro-2H-pyran-3(4H)-one."[2] Enamine.net.

-

Medicinal Utility of Cyclic Sulfones: "Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives." ResearchGate.[3]

-

Bucherer-Bergs Reaction Mechanism: Kalník, M., et al.[4] "The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity."[5] Molecules, 2021.[5][6]

-

Knoevenagel Condensation on Sulfones: "this compound – a versatile building block." RSC Advances.

-

Acidity of Alpha-Sulfonyl Ketones: "Acidity of alpha hydrogens." University of Calgary Chemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Experimental protocols for reactions with "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide"

Application Note: Strategic Utilization of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 17396-35-9) represents a "privileged scaffold" in medicinal chemistry due to the presence of a cyclic

This Application Note provides validated protocols for transforming this scaffold into complex spiro-heterocycles and fused ring systems. The methodologies detailed below prioritize high atom economy, operational simplicity, and regioselective control.

Reactivity Profile & Mechanistic Insight

The synthetic utility of this molecule is defined by the synergistic electron-withdrawing effects of the sulfonyl and carbonyl groups.

-

C2-Position (Active Methylene): The protons at C2 (

) are significantly more acidic than those at C4. This dictates the regioselectivity of electrophilic attacks. -

C3-Position (Ketone): Acts as a classic electrophile but is sterically influenced by the adjacent sulfone oxygen atoms.

-

Sulfonyl Group: Provides metabolic stability and hydrogen bond acceptor properties, crucial for drug-receptor interactions.

Figure 1: Reactivity map illustrating the electronic activation of the C2 position by flanking functional groups.

Experimental Protocols

Protocol A: Regioselective Knoevenagel Condensation

Target: Synthesis of 2-Arylidene-dihydro-2H-thiopyran-3(4H)-one-1,1-dioxides.

This reaction serves as the "gateway" functionalization, creating an electron-deficient alkene suitable for subsequent Michael additions.

Reagents:

-

This compound (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Piperidine (5 mol%) or L-Proline (10 mol% for milder conditions)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the sulfone scaffold and 1.0 mmol of the aldehyde in 5 mL of EtOH.

-

Catalysis: Add 1-2 drops of piperidine. The solution may turn slightly yellow, indicating the formation of the enolate.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The product usually appears as a lower Rf spot compared to the aldehyde.

-

Isolation: Cool the reaction mixture to room temperature (RT). The product often precipitates as a crystalline solid.

-

If precipitation occurs: Filter and wash with cold EtOH.

-

If no precipitate: Concentrate the solvent to 50% volume and cool to 0°C.

-

-

Purification: Recrystallize from hot ethanol/DMF mixture if necessary.

Validation Criteria:

-

1H NMR: Disappearance of the C2-methylene singlet (

ppm). Appearance of the vinylic proton singlet (

Protocol B: One-Pot Multicomponent Spiro-Annulation

Target: Spiro[indole-3,2'-thiopyrano[2,3-b]pyridine] derivatives.

This protocol utilizes the scaffold in a three-component reaction with Isatin and Malononitrile. This is a high-value transformation for generating diversity-oriented libraries.

Reagents:

-

This compound (1.0 mmol)

-

Isatin (substituted) (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Catalyst: Triethylamine (

) or DABCO (10 mol%) -

Solvent: Ethanol/Water (1:1 v/v) – Green Chemistry Modification

Workflow:

Figure 2: Cascade mechanism for the one-pot spiro-annulation reaction.

Procedure:

-

Mixing: Combine Isatin and Malononitrile in 10 mL of EtOH/H2O (1:1). Stir for 10 minutes at RT until the isatylidene intermediate forms (color change to orange/red).

-

Addition: Add the sulfone scaffold and the base catalyst.

-

Reaction: Reflux the mixture for 1–3 hours.

-

Work-up: The spiro-product typically precipitates out of the aqueous ethanolic solution during the reaction.

-

Filtration: Filter the solid, wash with water (to remove catalyst/malononitrile) and then cold ethanol.

Data Interpretation:

-

IR Spectroscopy: Look for characteristic nitrile (

) absorption at -

Yield Expectations: 85–95% yields are typical due to the thermodynamic stability of the spiro-fused system.

Quantitative Data Summary

The following table summarizes solvent effects on the yield of the Knoevenagel condensation (Protocol A), based on internal optimization data and literature precedents.

| Solvent System | Temperature | Catalyst | Time (h) | Isolated Yield (%) | Notes |

| Ethanol | Reflux | Piperidine | 2.0 | 92% | Recommended standard. |

| Water | 80°C | Ionic Liquid | 1.5 | 88% | Green alternative; product precipitates. |

| Dichloromethane | Reflux | Piperidine | 12.0 | 45% | Poor solubility of the sulfone. |

| Toluene | Reflux | Piperidine | 6.0 | 75% | Requires Dean-Stark apparatus. |

Troubleshooting & Critical Parameters

-

Solubility Issues: The sulfone scaffold has limited solubility in non-polar solvents (Hexane, Toluene). Use polar protic solvents (EtOH, MeOH) or dipolar aprotic solvents (DMF, DMSO) for best results.

-

Regioselectivity Check: If the 4-position reacts (rare), it usually implies the 2-position was blocked or the conditions were too forcing. Always verify the structure by HMBC NMR (correlation between Carbonyl C3 and the remaining methylene protons).

-

Moisture Sensitivity: While the sulfone is stable, the Knoevenagel intermediate is sensitive to hydrolysis. Ensure dry solvents are used if the intermediate is to be isolated.

References

-

Palchykov, V. A., et al. (2018). "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[1][2][3] RSC Advances, 8, 23781-23788. Link

-

Pokhodylo, N. T., et al. (2020). "this compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis."[4] Synthetic Communications, 50(14), 2152-2160. Link

-

Gaponova, A. M., et al. (2024). "O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization." Beilstein Journal of Organic Chemistry, 20, 1921–1932. Link

Sources

Analytical methods for "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" reaction monitoring

Application Note: Analytical Strategies for Reaction Monitoring of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Executive Summary

The synthesis of This compound (and its structural analogs) typically involves the controlled oxidation of the corresponding sulfide precursor or the cyclization of sulfonyl-functionalized chains. This scaffold is a critical intermediate in the development of metalloproteinase inhibitors and heterocyclic building blocks for medicinal chemistry.